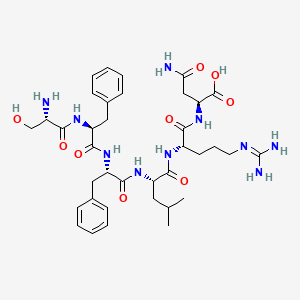
PAR-1 (1-6) (mouse, rat)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
PAR-1 (1-6) (mouse, rat) is a hexapeptide that corresponds to amino acid residues 1-6 of the amino terminal tethered ligand sequence of mouse and rat proteinase-activated receptor 1 (PAR1). This compound is a high-affinity thrombin receptor that induces platelet activation and deposition into thrombi as well as smooth muscle mitogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: PAR-1 (1-6) (mouse, rat) is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of PAR-1 (1-6) (mouse, rat) follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. The process involves the same SPPS technique, followed by purification using high-performance liquid chromatography (HPLC) to ensure the desired purity and quality .
Analyse Des Réactions Chimiques
Types of Reactions: PAR-1 (1-6) (mouse, rat) primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions: The synthesis of PAR-1 (1-6) (mouse, rat) involves reagents such as DIC, HOBt, and N,N-dimethylformamide (DMF) as the solvent. The reaction conditions include maintaining the reaction mixture at room temperature and using a solid resin as the support for the growing peptide chain .
Major Products Formed: The major product formed from the synthesis of PAR-1 (1-6) (mouse, rat) is the hexapeptide itself, with the sequence Ser-Phe-Phe-Leu-Arg-Asn. The final product is typically obtained as a trifluoroacetate salt to enhance its stability and solubility .
Applications De Recherche Scientifique
PAR-1 (1-6) (mouse, rat) has several scientific research applications, particularly in the fields of cardiovascular research, immunology, and neuroscience. It acts as an agonist of PAR1 in smooth muscle cells, increasing mitogenesis and the expression of the insulin-like growth factor 1 receptor (IGF-1R). This effect is inhibited by thrombin inhibitors and protein tyrosine kinase inhibitors . Additionally, PAR-1 (1-6) (mouse, rat) increases histamine and β-hexosaminidase release from rat peritoneal mast cells and mimics the effect of thrombin in astrocytes .
Mécanisme D'action
PAR-1 (1-6) (mouse, rat) exerts its effects by acting as an agonist of PAR1, a G protein-coupled receptor. Upon binding to PAR1, it induces a conformational change that activates intracellular signaling pathways, leading to various cellular responses. The activation of PAR1 by PAR-1 (1-6) (mouse, rat) involves the recruitment of G proteins and the subsequent activation of downstream effectors such as phospholipase C and protein kinase C .
Comparaison Avec Des Composés Similaires
PAR-1 (1-6) (mouse, rat) is similar to other peptide agonists of protease-activated receptors, such as PAR2 (1-6) (mouse, rat). PAR-1 (1-6) (mouse, rat) is unique in its ability to specifically activate PAR1, leading to distinct cellular responses. Other similar compounds include thrombin receptor activating peptides (TRAPs) and synthetic peptides that mimic the tethered ligand sequences of other PARs .
Conclusion
PAR-1 (1-6) (mouse, rat) is a valuable compound in scientific research due to its specific activation of PAR1 and its various applications in cardiovascular, immunological, and neurological studies. Its synthesis through SPPS and its unique mechanism of action make it a significant tool for understanding the role of PAR1 in different physiological and pathological processes.
Propriétés
Formule moléculaire |
C37H54N10O9 |
|---|---|
Poids moléculaire |
782.9 g/mol |
Nom IUPAC |
(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C37H54N10O9/c1-21(2)16-26(33(52)43-25(14-9-15-42-37(40)41)32(51)47-29(36(55)56)19-30(39)49)45-35(54)28(18-23-12-7-4-8-13-23)46-34(53)27(44-31(50)24(38)20-48)17-22-10-5-3-6-11-22/h3-8,10-13,21,24-29,48H,9,14-20,38H2,1-2H3,(H2,39,49)(H,43,52)(H,44,50)(H,45,54)(H,46,53)(H,47,51)(H,55,56)(H4,40,41,42)/t24-,25-,26-,27-,28-,29-/m0/s1 |
Clé InChI |
YFLNMDICXALSPE-AQRCPPRCSA-N |
SMILES isomérique |
CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CO)N |
SMILES canonique |
CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CO)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Acetic acid;2-(6,20-diethyl-2-oxa-20-aza-6-azoniapentacyclo[12.8.0.03,12.05,10.016,21]docosa-1(14),3,5,10,12,15,21-heptaen-13-yl)benzoic acid;perchlorate](/img/structure/B12378661.png)
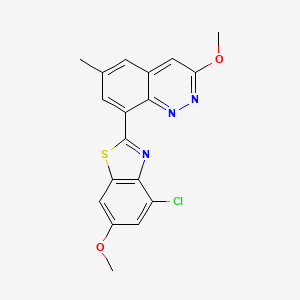
![[(1R,6S,8S,10S,12R)-8-methyl-3-methylidene-4,14-dioxo-5,9,15-trioxatetracyclo[11.2.1.02,6.08,10]hexadec-13(16)-en-12-yl] acetate](/img/structure/B12378666.png)
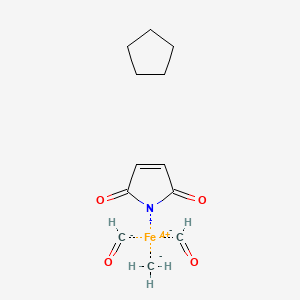
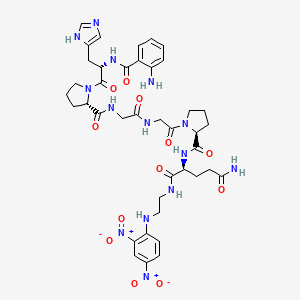
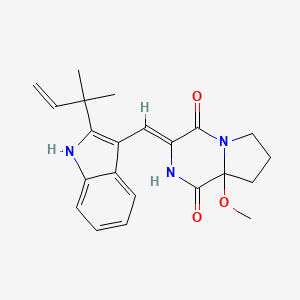
![3-fluoro-N-[3-(2-fluorophenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-ylidene]benzamide](/img/structure/B12378684.png)
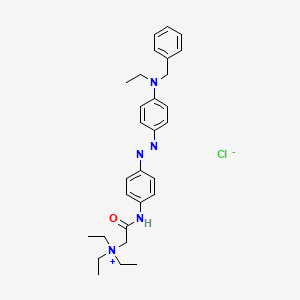
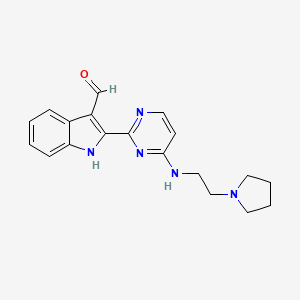
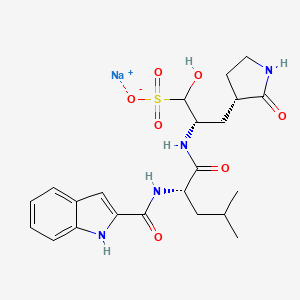
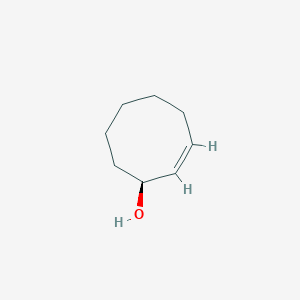
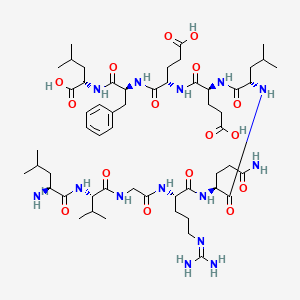
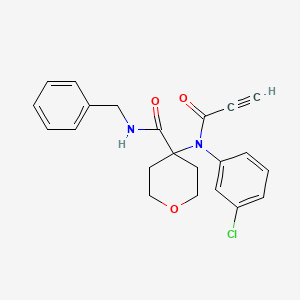
![(1S,2S,3S,5R,6S,7R,14R,15S,18R,21S,22R)-5,7,18-trihydroxy-1,14,21-trimethyl-25-methylidene-4,20,23-trioxaheptacyclo[20.3.1.12,5.03,18.03,21.06,15.09,14]heptacosa-8,10-diene-13,19,24,27-tetrone](/img/structure/B12378730.png)
